

# Physical and chemical properties of 2-Amino-6-chlorophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

Cat. No.: B183061

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An In-depth Technical Guide to **2-Amino-6-chlorophenol**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **2-Amino-6-chlorophenol** (CAS No: 38191-33-2), a key intermediate in organic synthesis.

## Core Physical and Chemical Properties

**2-Amino-6-chlorophenol** is a substituted aromatic phenol recognized for its utility as a foundational component in the synthesis of more complex molecular structures.<sup>[1]</sup> Its amphoteric nature, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, is a critical aspect of its chemical behavior.<sup>[1]</sup> The electron-withdrawing chlorine atom enhances the acidity of the phenolic proton compared to phenol itself.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **2-Amino-6-chlorophenol**.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> CINO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	143.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Gray to brown or white crystalline solid	<a href="#">[3]</a> <a href="#">[4]</a>
pKa (Predicted)	8.28 ± 0.10	<a href="#">[1]</a> <a href="#">[5]</a>
IUPAC Name	2-amino-6-chlorophenol	<a href="#">[2]</a>
InChI Key	QUIIUKFPLUUSGQ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	38191-33-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Form	Solid	<a href="#">[6]</a>
Storage Conditions	Store at 0-8 °C in a dark, inert atmosphere	<a href="#">[3]</a> <a href="#">[5]</a>

## Synthesis and Experimental Protocols

The most established route for synthesizing **2-Amino-6-chlorophenol** is through the reduction of its nitro precursor, 2-chloro-6-nitrophenol.[\[1\]](#) This precursor is typically prepared by the selective nitration of 2-chlorophenol.[\[1\]](#) While various reduction methods exist, including catalytic hydrogenation, metal-acid reduction is a classic and robust approach.[\[1\]](#)

### Experimental Protocol: Metal-Acid Reduction of 2-chloro-6-nitrophenol

This protocol details the synthesis of **2-Amino-6-chlorophenol** using a tin and acetic acid reduction method.[\[4\]](#)

Materials:

- 2-chloro-6-nitrophenol (1.05 g, 6.03 mmol)
- Tin powder (2.32 g, 19.5 mmol)

- Glacial acetic acid
- Deionized water
- Ethyl acetate
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

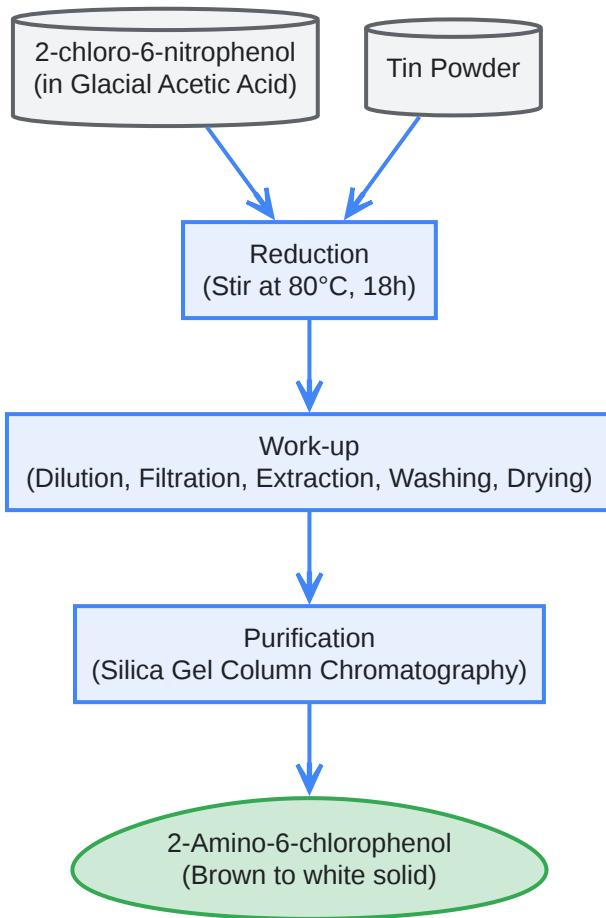
- Combine 2-chloro-6-nitrophenol (1.05 g) and tin powder (2.32 g) in glacial acetic acid.
- Stir the reaction mixture at 80 °C for 18 hours.
- Upon completion, allow the mixture to cool and then dilute with 120 mL of deionized water.
- Filter the mixture to remove any insoluble materials.
- Extract the aqueous filtrate with ethyl acetate (1 x 100 mL, followed by 2 x 50 mL).
- Combine the organic phases and wash with saturated saline solution (3 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

#### Purification:

- Purify the crude product by flash column chromatography on silica gel.
- Elute the column with a 2:1 mixture of hexane and ethyl acetate.

- Combine the fractions containing the desired product and concentrate to afford **2-amino-6-chlorophenol** as a brown to white crystalline solid.

Yield: 476 mg (55%).<sup>[4]</sup>



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*Workflow for the synthesis of **2-Amino-6-chlorophenol**.*

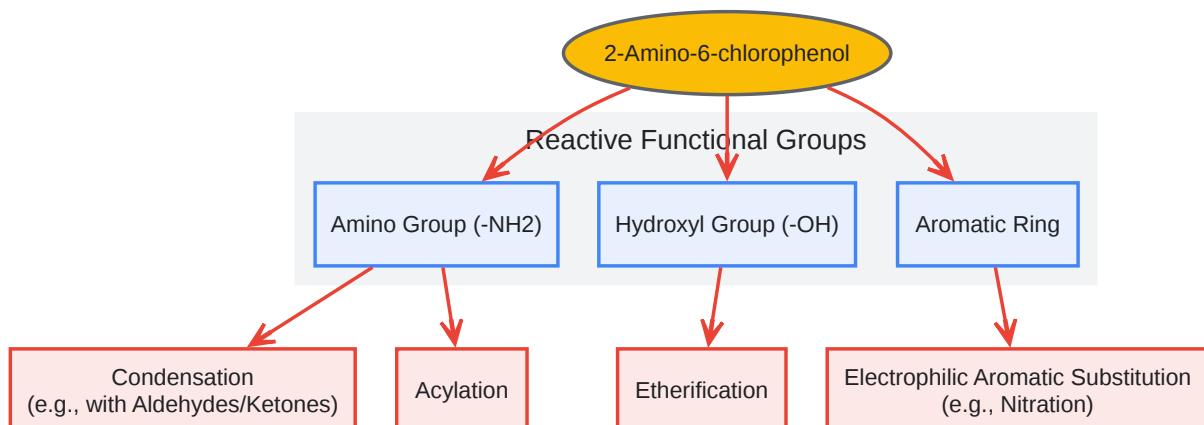
## Chemical Reactivity and Applications

The reactivity of **2-Amino-6-chlorophenol** is dictated by its three functional groups: the primary amino group, the phenolic hydroxyl group, and the chlorinated aromatic ring. This trifunctional nature makes it a versatile building block for a diverse array of derivatives.<sup>[1]</sup>

- Amino Group (-NH<sub>2</sub>): The primary amino group is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines).<sup>[1]</sup> It can also be acylated.<sup>[7]</sup>

- Phenolic Hydroxyl Group (-OH): The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can participate in etherification reactions.
- Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the strong ortho-, para-directing hydroxyl and amino groups.<sup>[7]</sup> This allows for reactions like nitration, where an incoming electrophile is directed primarily to the position para to the hydroxyl group.<sup>[7]</sup>

Its derivatives have applications in various fields. For instance, its nitrated derivative, 2-amino-6-chloro-4-nitrophenol, is a well-established colorant used in semi-permanent and oxidative hair dye formulations.<sup>[1][8]</sup>



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*Key reactivity pathways of 2-Amino-6-chlorophenol.*

## Safety and Handling

**2-Amino-6-chlorophenol** is classified as an irritant and is harmful if swallowed, causing serious eye irritation.<sup>[1][2]</sup> Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety goggles. It should be stored in a cool, dark place under an inert atmosphere.<sup>[5]</sup> For detailed safety information, consult the Safety Data Sheet (SDS).<sup>[9]</sup>

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-6-chlorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183061#physical-and-chemical-properties-of-2-amino-6-chlorophenol]

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Address: 3281 E Guasti Rd  
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